(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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Description
This compound is a complex organic molecule with the molecular formula C18H17NO5 . It is characterized by the presence of a thiophene ring, a carboxylic acid group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis
The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 515.6 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 11, Exact Mass of 515.24202116 g/mol, Monoisotopic Mass of 515.24202116 g/mol, Topological Polar Surface Area of 106 Ų, Heavy Atom Count of 38, Formal Charge of 0, Complexity of 787 .Future Directions
The future directions in the study and application of this compound could involve further exploration of its synthesis methods, particularly in the context of electrochemical synthesis . Additionally, understanding its mechanism of action could provide valuable insights into its potential applications.
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-14-9-7-12(11-15(14)26-2)8-10-17(22)21-19-18(20(23)24)13-5-3-4-6-16(13)27-19/h7-11H,3-6H2,1-2H3,(H,21,22)(H,23,24)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIRTWIPKKFSKD-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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